Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate

Description

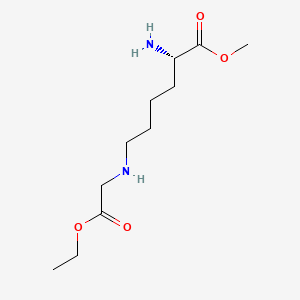

Methyl N⁶-(2-ethoxy-2-oxoethyl)-L-lysinate is a lysine derivative where the ε-amino group is modified with a 2-ethoxy-2-oxoethyl substituent. This compound belongs to a class of functionalized amino acid esters widely used in peptide synthesis, medicinal chemistry, and as intermediates for bioactive molecules. The ethoxy-oxoethyl group introduces both ester and amide functionalities, enhancing its utility in selective coupling reactions and protecting-group strategies .

Properties

IUPAC Name |

methyl (2S)-2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMIPXHKHVBJOF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCCCC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNCCCC[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747724 | |

| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331900-85-6 | |

| Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methyl N6-(2-ethoxy-2-oxoethyl)-L-lysinate, also known as (S)-Methyl 2-amino-6-((2-ethoxy-2-oxoethyl)amino)hexanoate, is a compound that primarily targets β-lactamase enzymes (BLs) . These enzymes are key targets to block as they are able to inactivate most β-lactam core antibiotics, thus prolonging antibiotics half-life.

Mode of Action

The compound interacts with its targets by inhibiting the β-lactamase enzymes. This inhibition is achieved through a non-covalent and competitive mechanism. The compound has a Ki of 1µM, indicating a strong binding affinity to the β-lactamase enzymes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial resistance pathway. By inhibiting β-lactamase enzymes, the compound prevents these enzymes from inactivating β-lactam antibiotics. This results in the prolongation of the antibiotics’ half-life, thus enhancing their effectiveness against bacterial pathogens.

Pharmacokinetics

It is known that the compound has lead-like physical properties and a ligand efficiency of 038 kcal mol −1, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Biological Activity

Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity through a review of relevant literature, case studies, and experimental findings.

Chemical Structure and Properties

This compound is a modified lysine derivative, which is characterized by the addition of an ethoxy and keto functional group. This modification may enhance its interaction with biological targets, such as proteins and nucleic acids, thereby influencing its biological activity.

Antimicrobial Activity

In Vitro Studies : Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Mechanism of Action : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The compound's interaction with bacterial DNA has been highlighted as a potential mechanism, leading to the inhibition of replication processes .

Anticancer Potential

Cell Line Studies : this compound has also been evaluated for its anticancer properties. In vitro studies using cancer cell lines have shown that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for various cancer cell lines were significantly lower compared to untreated controls, indicating its potential as an anticancer agent .

Case Studies : A notable case study involved the application of this compound in a murine model of cancer. Administration resulted in a marked reduction in tumor size and improved survival rates compared to control groups. The study suggested that the compound's ability to modulate immune responses might contribute to its efficacy in tumor suppression .

Pharmacokinetics and Toxicology

Absorption and Distribution : Preliminary pharmacokinetic studies indicate that this compound is well absorbed when administered orally, with peak plasma concentrations achieved within 1–2 hours post-administration. The compound demonstrates favorable distribution characteristics, allowing it to reach target tissues effectively .

Toxicity Profile : Toxicological assessments have shown that the compound exhibits low toxicity in vitro and in vivo. LD50 values were significantly higher than those of standard chemotherapeutics, suggesting a favorable safety profile for potential clinical use .

Summary of Findings

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | < 10 µg/mL | Disruption of cell membranes; inhibition of DNA replication |

| Anticancer | Various cancer cell lines | < 20 µM | Induction of apoptosis; modulation of immune responses |

Comparison with Similar Compounds

Substituent Variations at the N⁶ Position

The N⁶-substituent significantly influences the compound’s reactivity, solubility, and biological activity. Key analogues include:

Physicochemical and Functional Properties

- NMR Data :

- The dioxoisoindolinyl derivative () shows distinct ¹H NMR signals at δ 8.12 (s, 1H) and 7.77 (dq, 3H), attributed to aromatic protons, while the ethoxy-oxoethyl analogue would exhibit characteristic ethyl ester peaks near δ 1.2–1.4 (t) and 4.1–4.3 (q) .

- Methyl L-lysinate hydrochloride () lacks substituent complexity, resulting in simpler spectra with prominent α- and ε-amine signals .

- Solubility : Bulky substituents (e.g., benzyloxy carbonyl) reduce aqueous solubility compared to the parent lysinate, impacting their utility in biological assays .

Q & A

Q. What experimental strategies optimize the synthesis of Methyl N⁶-(2-ethoxy-2-oxoethyl)-L-lysinate?

Synthesis optimization requires systematic parameter variation, such as:

- Molar ratios : Adjusting the stoichiometry of reactants (e.g., lysine derivatives and ethoxy-oxoethyl reagents) to minimize side reactions. Evidence from lysinate chelate synthesis suggests a molar ratio of 2:1 (lysine:metal ion) maximizes yield .

- pH control : Maintaining pH ~8 during reaction to stabilize the amino group while enabling esterification .

- Temperature and time : Reactions at 60°C for 120 minutes improve efficiency without degrading sensitive ester groups .

- Orthogonal testing : Use fractional factorial designs to identify critical parameters .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- IR spectroscopy : Identifies ester (C=O, ~1730 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- NMR : ¹H and ¹³C NMR resolve ethoxy-oxoethyl substitution patterns (e.g., methylene protons at δ 4.1–4.3 ppm for –OCH₂CH₃) and confirm lysine backbone integrity .

- Elemental analysis : Validates purity and stoichiometry, particularly for nitrogen and oxygen content .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Hydrolytic stability : The methyl ester and ethoxy-oxoethyl groups are susceptible to hydrolysis in acidic/basic conditions. Stability studies in buffered solutions (pH 2–10) at 25°C and 37°C can quantify degradation rates .

- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition temperatures, critical for handling during synthesis .

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation, particularly if the compound contains conjugated systems .

Advanced Research Questions

Q. What role does Methyl N⁶-(2-ethoxy-2-oxoethyl)-L-lysinate play in metal chelation or coordination chemistry?

- Chelation mechanism : The N⁶-ethoxy-oxoethyl group and lysine backbone can coordinate with divalent metals (e.g., Zn²⁺, Cu²⁺). Stability constants (log K) measured via potentiometric titration or UV-Vis spectroscopy reveal binding affinity .

- Structural insights : X-ray crystallography (using SHELX software ) or EXAFS can resolve coordination geometry.

Q. How can this compound serve as a prodrug or drug delivery vehicle?

- Ester hydrolysis : The ethoxy-oxoethyl and methyl ester groups may hydrolyze in vivo to release active lysine derivatives. Enzymatic assays (e.g., esterase activity) and HPLC monitoring of hydrolysis products validate this mechanism .

- Cellular uptake : Fluorescent labeling (e.g., with dansyl chloride) tracks intracellular delivery efficiency in cell cultures .

Q. What computational approaches predict its interactions with biological targets?

- Docking studies : Molecular docking (AutoDock, Schrödinger) models interactions with enzymes like lysine-specific demethylases or transporters .

- MD simulations : Molecular dynamics (GROMACS) assess conformational stability in lipid bilayers or solvent environments .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data?

- Impurity profiling : LC-MS/MS identifies by-products (e.g., incomplete esterification or oxidation derivatives) .

- 2D NMR : COSY and HSQC spectra distinguish overlapping signals in complex mixtures .

- Reproducibility checks : Strictly control reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

Methodological Considerations

Q. Designing assays to evaluate enzyme inhibition or activation

Q. Addressing challenges in crystallographic refinement

- SHELX workflows : Use SHELXL for small-molecule refinement and SHELXD for phase problem solutions, especially with twinned crystals .

- Data validation : Check R-factors and electron density maps (e.g., in Olex2) to confirm structural accuracy .

Data Presentation and Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.